5(S)-HETE-d8
5(S)-HETE-d8
5(S)-HETE-d8 contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of 5(S)-HETE by GC- or LC-mass spectrometry (MS). 5(S)-HETE is produced by the action of 5-lipoxygenase on arachidonic acid to give 5(S)-HpETE, followed by reduction of the hydroperoxide. 5(S)-HETE has proliferative and chemotactic effects on granulocytes. When further metabolized to the 5-oxoETE, it is a more potent eosinophil chemoattractant than leukotriene B4.
Brand Name:
Vulcanchem
CAS No.:
330796-62-8
VCID:
VC0163536
InChI:
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1/i6D,7D,9D,10D,12D,13D,16D,19D
SMILES:
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O
Molecular Formula:
C20H32O3
Molecular Weight:
328.522
5(S)-HETE-d8
CAS No.: 330796-62-8
Reference Standards
VCID: VC0163536
Molecular Formula: C20H32O3
Molecular Weight: 328.522
CAS No. | 330796-62-8 |
---|---|
Product Name | 5(S)-HETE-d8 |
Molecular Formula | C20H32O3 |
Molecular Weight | 328.522 |
IUPAC Name | (5S,6E,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-5-hydroxyicosa-6,8,11,14-tetraenoic acid |
Standard InChI | InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1/i6D,7D,9D,10D,12D,13D,16D,19D |
Standard InChIKey | KGIJOOYOSFUGPC-PLZPLSNBSA-N |
SMILES | CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Description | 5(S)-HETE-d8 contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of 5(S)-HETE by GC- or LC-mass spectrometry (MS). 5(S)-HETE is produced by the action of 5-lipoxygenase on arachidonic acid to give 5(S)-HpETE, followed by reduction of the hydroperoxide. 5(S)-HETE has proliferative and chemotactic effects on granulocytes. When further metabolized to the 5-oxoETE, it is a more potent eosinophil chemoattractant than leukotriene B4. |
Synonyms | 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid |
Reference | 1.Schwenk, U. and Schröder, J.M. 5-oxo-Eicosanoids are potent eosinophil chemotactic factors. The Journal of Biological Chemisty 270, 15029-15036 (1994). |
PubChem Compound | 5283153 |
Last Modified | Nov 11 2021 |
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